Sirtuin-1 inhibitor 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

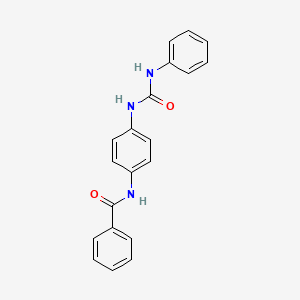

N-[4-(phenylcarbamoylamino)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2/c24-19(15-7-3-1-4-8-15)21-17-11-13-18(14-12-17)23-20(25)22-16-9-5-2-6-10-16/h1-14H,(H,21,24)(H2,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEASWMAWUWRMHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Sirtuin-1 Inhibitors

Introduction

Sirtuin-1 (SIRT1) is a Class III histone deacetylase (HDAC) that plays a critical role in a wide array of cellular processes, including gene silencing, DNA damage repair, metabolic regulation, and inflammation.[1][2] Unlike other HDACs, SIRT1's enzymatic activity is dependent on nicotinamide adenine dinucleotide (NAD+) as a cofactor, positioning it as a key sensor of cellular energy status.[3][4] SIRT1 exerts its influence by deacetylating a diverse range of histone and non-histone protein substrates, thereby modulating their function and downstream signaling.[5][6] Its involvement in pathways linked to aging and various pathologies, such as cancer and neurodegenerative diseases, has made it an attractive therapeutic target.[6][7] This guide provides a detailed examination of the mechanisms by which SIRT1 inhibitors function, the experimental protocols used to characterize them, and the quantitative data associated with key inhibitory compounds.

Core SIRT1 Function and Signaling Pathways

SIRT1's primary function is to catalyze the removal of acetyl groups from the ε-amino group of lysine residues on target proteins. This reaction consumes one molecule of NAD+ and produces the deacetylated substrate, nicotinamide (NAM), and 2'-O-acetyl-ADP-ribose.[4] The deacetylation of key substrates by SIRT1 initiates cascades of signaling events that regulate cellular homeostasis.

Key Downstream Targets and Pathways:

-

p53: SIRT1 deacetylates the tumor suppressor protein p53 at lysine 382, which inhibits its transcriptional activity and attenuates p53-mediated apoptosis in response to DNA damage or oxidative stress.[2][8]

-

NF-κB (Nuclear Factor-kappa B): By deacetylating the RelA/p65 subunit of NF-κB at lysine 310, SIRT1 suppresses its ability to promote the transcription of pro-inflammatory genes, thereby exerting an anti-inflammatory effect.[8][9][10]

-

FOXO (Forkhead Box O): SIRT1 deacetylates several FOXO transcription factors. This modification can enhance their ability to promote resistance to oxidative stress or, in other contexts, lead to their ubiquitination and degradation, thereby inhibiting cell death.[1][5][11]

-

PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha): Deacetylation of the metabolic regulator PGC-1α by SIRT1 enhances its activity, leading to increased mitochondrial biogenesis and improved metabolic function.[4][11]

-

Ku70: SIRT1 deacetylates the DNA repair factor Ku70, which enhances its DNA repair activity and causes it to sequester the pro-apoptotic factor BAX, thereby inhibiting stress-induced cell death.[11]

Mechanisms of SIRT1 Inhibition

SIRT1 inhibitors can be broadly categorized based on their mechanism of action at the molecular level. These mechanisms primarily involve interference with the binding of either the acetylated substrate or the NAD+ cofactor, or through disruption of regulatory protein-protein interactions.

-

Competitive Inhibition with Substrate: This class of inhibitors binds to the active site of SIRT1, directly competing with the acetylated lysine substrate. This action increases the apparent Michaelis constant (KM) for the substrate, reducing the enzyme's catalytic efficiency at non-saturating substrate concentrations.[12] Hydroxynaphthaldehydes, such as sirtinol and cambinol, are well-characterized examples of this class.[12]

-

Competitive Inhibition with NAD+: These inhibitors target the binding pocket for the NAD+ cofactor. By occupying this site, they prevent NAD+ from binding, thereby halting the deacetylation reaction.[12] The potent and highly selective inhibitor EX-527 (Selisistat) functions primarily through this mechanism.[12]

-

Mechanism-Based Inhibition: Nicotinamide (NAM), a product of the SIRT1 deacetylation reaction, acts as a non-competitive inhibitor by binding to a site distinct from the substrate-binding pocket, inducing a conformational change that inhibits catalysis.[2]

-

Disruption of Protein-Protein Interactions: Some inhibitors can function by disrupting the interaction between SIRT1 and its regulatory partners. For example, EX-527 has been shown to block the inhibitory interaction between SIRT1 and the endogenous protein DBC1 (Deleted in breast cancer 1), although this is a secondary mechanism.[6]

Quantitative Analysis of SIRT1 Inhibitors

The potency and selectivity of SIRT1 inhibitors are critical parameters in drug development. These are typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce enzyme activity by 50%. The table below summarizes IC50 values for several common sirtuin inhibitors.

| Inhibitor | Target Sirtuin(s) | IC50 Value | Selectivity Profile | Reference(s) |

| EX-527 (Selisistat) | SIRT1 | 38 - 98 nM | >200-fold selective for SIRT1 over SIRT2/3 | [12] |

| Nicotinamide | SIRT1, SIRT2, SIRT3, SIRT5, SIRT6 | ~50 - 184 µM | Pan-sirtuin inhibitor | [2] |

| Suramin | SIRT1 | 62 nM | Also inhibits other sirtuins and proteins | [13] |

| Cambinol | SIRT1, SIRT2 | ~27 µM (SIRT1) | ~7-fold selective for SIRT1 over SIRT2/3 (analogs) | [12] |

| AGK2 | SIRT2 | 3.5 µM | >14-fold selective for SIRT2 over SIRT1/3 | [12] |

Experimental Protocols for Characterizing SIRT1 Inhibitors

Robust and reproducible assays are essential for screening and characterizing SIRT1 inhibitors. Fluorometric activity assays are widely used due to their high throughput and sensitivity.

Protocol: Fluor-de-Lys SIRT1 Activity Assay

This protocol describes a common method for measuring SIRT1 activity and its inhibition. The assay relies on a peptide substrate containing an acetylated lysine and a quenched fluorophore. Deacetylation by SIRT1 renders the peptide susceptible to cleavage by a developer (trypsin), which releases the fluorophore and generates a measurable signal.[14][15]

A. Materials and Reagents:

-

Recombinant human SIRT1 enzyme

-

SIRT1 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mM DTT)

-

Fluorogenic acetylated peptide substrate (e.g., Fluor-de-Lys-SIRT1 substrate)

-

NAD+ solution

-

SIRT1 inhibitor compound (dissolved in DMSO)

-

Developer solution (containing trypsin and a trypsin inhibitor for stopping the reaction, e.g., nicotinamide)

-

Black, opaque 96-well microtiter plates

-

Fluorescence microplate reader (Ex/Em = ~350/460 nm)

B. Experimental Procedure:

-

Reagent Preparation: Thaw all reagents on ice. Prepare serial dilutions of the test inhibitor in SIRT1 Assay Buffer.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

SIRT1 Assay Buffer

-

SIRT1 enzyme solution

-

Inhibitor solution at various concentrations (or vehicle control, e.g., DMSO).

-

-

Pre-incubation: Gently mix and incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add a mixture of the fluorogenic substrate and NAD+ to all wells to start the reaction.

-

Enzymatic Reaction: Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Reaction Termination and Development: Add the Developer solution to each well. This stops the SIRT1 reaction (due to the high concentration of nicotinamide) and initiates the development of the fluorescent signal.

-

Signal Development: Incubate for an additional 15-30 minutes at 37°C.

-

Fluorescence Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Subtract the background fluorescence (wells without enzyme). Normalize the data relative to the vehicle control (100% activity) and a strong inhibitor control (0% activity). Plot the normalized initial rates against the logarithm of inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.[16]

Alternative Assays: The PNC1-OPT assay is another powerful, substrate-agnostic method that measures the production of nicotinamide. In this coupled assay, the nicotinamide produced by SIRT1 is converted to ammonia by the yeast enzyme yPnc1, which is then detected fluorometrically with ortho-phthalaldehyde (OPT).[14][17] This method is particularly useful for assaying SIRT1 activity on native peptide or full-length protein substrates that lack a fluorophore.[17]

References

- 1. d-nb.info [d-nb.info]

- 2. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Targeting SIRT1 to improve metabolism: all you need is NAD+? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sirtuin1 (SIRT1) in the Acetylation of Downstream Target Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Recent Advances in the Discovery of SIRT1/2 Inhibitors via Computational Methods: A Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sirtuin 1 - Wikipedia [en.wikipedia.org]

- 9. SIRT1 and SIRT6 Signaling Pathways in Cardiovascular Disease Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Regulation of SIRT1 and Its Roles in Inflammation [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Molecular and Cellular Characterization of SIRT1 Allosteric Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biopioneer.com.tw [biopioneer.com.tw]

- 16. SIRT1, 2, and 3 inhibition assay [bio-protocol.org]

- 17. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Synthesis of Novel Sirtuin-1 Inhibitors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthesis of novel Sirtuin-1 (SIRT1) inhibitors. SIRT1, a class III histone deacetylase, is a key regulator of various cellular processes, including gene expression, metabolism, and stress response.[1] Its role in diverse pathologies has made it a compelling target for drug discovery. This document summarizes quantitative data for prominent SIRT1 inhibitors, details key experimental protocols for their evaluation, and visualizes critical signaling pathways and discovery workflows.

Quantitative Data on SIRT1 Inhibitors

The following table summarizes the in vitro inhibitory activity (IC50 values) of several well-characterized SIRT1 inhibitors against SIRT1 and other sirtuin isoforms. This data is crucial for understanding the potency and selectivity of these compounds.

| Inhibitor | SIRT1 IC50 | SIRT2 IC50 | SIRT3 IC50 | Other Sirtuin IC50s | Reference(s) |

| Selisistat (EX-527) | 38 nM | 19.6 µM | 48.7 µM | >100 µM for SIRT4-7 | [1][2][3] |

| Sirtinol | 131 µM | 38 µM | - | - | [4][5] |

| Cambinol | 56 µM | 59 µM | No activity | Weak inhibition of SIRT5 | [6][7] |

| Tenovin-6 | 21 µM | 10 µM | 67 µM | - | [8][9] |

| Nicotinamide | <50 µM | - | - | Inhibits SIRT2, SIRT3, SIRT5, SIRT6 (50-184 µM) | [10] |

| Suramin | 297 nM | 1.15 µM | - | 22 µM for SIRT5 | [11][12][13] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is essential for a clear understanding. The following diagrams, generated using Graphviz (DOT language), illustrate the SIRT1 signaling pathway and a typical workflow for the discovery of novel SIRT1 inhibitors.

SIRT1 Signaling Pathway

SIRT1 plays a pivotal role in cellular regulation by deacetylating both histone and non-histone proteins. Key non-histone targets include the tumor suppressor p53 and the transcription factor NF-κB, which are central to cellular stress responses, inflammation, and apoptosis.[14][15][16][17]

Caption: SIRT1 deacetylates and inactivates p53 and NF-κB.

Experimental Workflow for SIRT1 Inhibitor Discovery

The discovery of novel enzyme inhibitors is a systematic process that begins with identifying a therapeutic target and progresses through screening, optimization, and validation.

Caption: A typical drug discovery workflow for SIRT1 inhibitors.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery research. Below are methodologies for common assays used in the characterization of SIRT1 inhibitors.

Fluor de Lys (FDL) SIRT1 Assay

This two-step fluorometric assay is widely used for screening SIRT1 inhibitors.

Principle: The assay utilizes a peptide substrate containing an acetylated lysine residue adjacent to a fluorophore (e.g., aminomethylcoumarin, AMC), which is quenched. Deacetylation of the substrate by SIRT1 allows for cleavage by a developer (trypsin), releasing the unquenched fluorophore. The resulting fluorescence is proportional to SIRT1 activity.[18][19]

Materials:

-

Recombinant human SIRT1 enzyme

-

Fluor de Lys-SIRT1 substrate (e.g., from Enzo Life Sciences)[20]

-

Fluor de Lys Developer

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

NAD+

-

Test compounds (potential inhibitors)

-

96-well black microplate

-

Fluorometer

Procedure:

-

Reaction Setup: In a 96-well plate, add assay buffer, NAD+, and the test compound at various concentrations.

-

Enzyme Addition: Add purified SIRT1 enzyme to initiate the reaction. Include a no-enzyme control for background fluorescence.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Development: Add the Fluor de Lys Developer to each well.

-

Second Incubation: Incubate at 37°C for a further period (e.g., 30 minutes) to allow for substrate cleavage.

-

Fluorescence Reading: Measure the fluorescence using a fluorometer with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC).

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Förster Resonance Energy Transfer (FRET)-Based SIRT1 Assay

FRET-based assays offer a continuous and homogeneous format for measuring enzyme activity.

Principle: This assay uses a peptide substrate labeled with a FRET donor and acceptor pair. Upon deacetylation by SIRT1 and subsequent cleavage by a developer, the donor and acceptor are separated, leading to a decrease or increase in the FRET signal, which is proportional to SIRT1 activity.[21][22][23]

Materials:

-

Recombinant human SIRT1 enzyme

-

SIRT1 FRET substrate (e.g., from Cayman Chemical)[21]

-

Developer solution

-

Assay Buffer

-

NAD+

-

Test compounds

-

96-well microplate

-

FRET-capable plate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of the SIRT1 enzyme, FRET substrate, NAD+, and test compounds in the assay buffer.

-

Reaction Mixture: In a microplate, combine the SIRT1 enzyme, NAD+, and test compound.

-

Initiation: Add the FRET substrate to start the reaction.

-

Kinetic Reading: Immediately place the plate in a FRET-capable plate reader and measure the fluorescence signal at regular intervals over a set period at the appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.

-

Data Analysis: Determine the initial reaction rates from the kinetic data. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Synthesis of Sirtinol Analogues

The synthesis of novel inhibitors often involves the modification of known scaffolds. The following is a general procedure for the synthesis of sirtinol analogues, based on published methods.[24][25]

General Procedure for the Synthesis of Sirtinol Analogues:

-

Schiff Base Formation: A mixture of 2-hydroxy-1-naphthaldehyde and an appropriate aminobenzamide derivative (in equimolar amounts) is refluxed in a suitable solvent system (e.g., ethanol/benzene) in the presence of a catalytic amount of glacial acetic acid for several hours.

-

Crystallization: Upon cooling, the solid product (the sirtinol analogue) precipitates out of the solution.

-

Purification: The crude product is collected by filtration, washed with a suitable solvent (e.g., chloroform), and purified by crystallization to yield the final compound.

-

Characterization: The structure and purity of the synthesized compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Conclusion

The development of potent and selective SIRT1 inhibitors holds significant therapeutic promise for a range of diseases. This guide has provided a consolidated resource for researchers in this field, encompassing critical quantitative data, detailed experimental protocols for inhibitor characterization, and visual representations of the underlying biological and discovery processes. The continued exploration of novel chemical scaffolds and a deeper understanding of SIRT1 biology will undoubtedly fuel the discovery of next-generation SIRT1-targeted therapeutics.

References

- 1. plus.labcloudinc.com [plus.labcloudinc.com]

- 2. selleckchem.com [selleckchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Sirtinol | Class III Histone Deacetylases Inhibitors: R&D Systems [rndsystems.com]

- 6. Sirtuin Inhibitor Cambinol Induces Cell Differentiation and Differently Interferes with SIRT1 and 2 at the Substrate Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. Nicotinamide | Cell Signaling Technology [cellsignal.com]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. Sirtuin modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | p53/sirtuin 1/NF-κB Signaling Axis in Chronic Inflammation and Maladaptive Kidney Repair After Cisplatin Nephrotoxicity [frontiersin.org]

- 15. SIRT1 Inhibits p53 but not NF-κB Transcriptional Activity during Differentiation of Mouse Embryonic Stem Cells into Embryoid Bodies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. embopress.org [embopress.org]

- 17. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 18. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Bioluminescence Assay of Lysine Deacylase Sirtuin Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Enzo Life Sciences FLUOR DE LYS SIRT1 fluorometric drug discovery assay kit | Fisher Scientific [fishersci.com]

- 21. caymanchem.com [caymanchem.com]

- 22. cdn.caymanchem.com [cdn.caymanchem.com]

- 23. eurogentec.com [eurogentec.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Design, synthesis, and biological evaluation of sirtinol analogues as class III histone/protein deacetylase (Sirtuin) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular Targets of Sirtuin-1 Inhibitors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin-1 (SIRT1), an NAD+-dependent deacetylase, is a key regulator of numerous cellular processes, including stress responses, metabolism, apoptosis, and inflammation. By removing acetyl groups from a wide range of protein substrates, SIRT1 modulates their activity and stability, thereby influencing critical signaling pathways. The inhibition of SIRT1 has emerged as a promising therapeutic strategy for various diseases, including cancer and neurodegenerative disorders. This technical guide provides a comprehensive overview of the cellular targets of SIRT1 inhibitors, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Core Cellular Targets and Signaling Pathways

Inhibition of SIRT1 leads to the hyperacetylation of its substrates, altering their function and impacting downstream signaling cascades. The primary cellular targets of SIRT1 inhibitors are histone and non-histone proteins, including key transcription factors and DNA repair proteins.

Key Non-Histone Targets of SIRT1 Inhibition:

-

p53: A tumor suppressor protein that is a critical target of SIRT1. Inhibition of SIRT1 leads to increased acetylation of p53 at lysine 382, enhancing its stability and transcriptional activity.[1][2][3][4][5] This can result in cell cycle arrest, senescence, and apoptosis.[2][6]

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): A key regulator of inflammation. SIRT1 deacetylates the RelA/p65 subunit of NF-κB at lysine 310, which suppresses its transcriptional activity.[7] Inhibition of SIRT1 can, therefore, lead to a pro-inflammatory state in some cellular contexts.

-

FOXO (Forkhead box protein O): A family of transcription factors involved in stress resistance, metabolism, and apoptosis. SIRT1-mediated deacetylation of FOXO proteins generally promotes their nuclear exclusion and inhibits their pro-apoptotic functions. SIRT1 inhibition can thus enhance FOXO-mediated apoptosis.[7]

-

Cortactin: An actin-binding protein involved in cell motility. Hyperacetylation of cortactin, resulting from SIRT1 inhibition, has been shown to impair its interaction with F-actin and reduce cell migration.[8]

-

α-tubulin: A component of microtubules. SIRT2 is the primary deacetylase for α-tubulin, but some SIRT1 inhibitors also affect SIRT2, leading to increased tubulin acetylation and potential disruption of microtubule dynamics.[9][10]

Quantitative Data: Potency and Selectivity of SIRT1 Inhibitors

The efficacy and specificity of SIRT1 inhibitors are critical for their therapeutic application. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several common SIRT1 inhibitors, providing insights into their potency and selectivity against different sirtuin isoforms.

| Inhibitor | SIRT1 IC50 | SIRT2 IC50 | SIRT3 IC50 | SIRT5 IC50 | Key Cellular Effects | References |

| EX-527 (Selisistat) | 38 - 123 nM | 19.6 µM | 48.7 µM | >100 µM | Potent and selective SIRT1 inhibitor. Increases p53 acetylation. | [11][12][13][14] |

| Sirtinol | 131 µM | 38 µM | - | - | Inhibits SIRT1 and SIRT2. Induces senescence-like growth arrest. | [6][14][15] |

| Tenovin-6 | Inhibits SIRT1/2 | Inhibits SIRT1/2 | - | - | Activates p53. Induces apoptosis and monocytic differentiation in APL cells. | [1][9][16][17] |

| Suramin | 0.297 µM | 1.15 µM | - | 22 µM | Potent but non-selective sirtuin inhibitor. | [18][19][20] |

| Cambinol | 56 µM | 59 µM | - | Weakly Inhibits | Inhibits SIRT1 and SIRT2. Induces apoptosis in lymphoma cells. | [7][20] |

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by SIRT1 inhibition.

Caption: SIRT1 inhibition leads to p53 hyperacetylation and activation.

Caption: SIRT1 inhibition promotes NF-κB-mediated inflammation.

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of SIRT1 inhibitor effects. The following are protocols for key experiments.

Western Blot for Acetylated p53

This protocol details the detection of acetylated p53 levels in cells following treatment with a SIRT1 inhibitor.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., Trichostatin A, Nicotinamide)

-

Protein concentration assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetyl-p53 (Lys382), anti-total p53, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Culture cells to desired confluency and treat with the SIRT1 inhibitor at various concentrations and time points. Include a vehicle-treated control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.[4][21][22]

Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat cells with various concentrations of the SIRT1 inhibitor. Include a vehicle control.

-

Incubation: Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow formazan crystal formation.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[23][24]

Cell Migration Assay (Wound Healing Assay)

This assay assesses the effect of SIRT1 inhibitors on cell migration.

Materials:

-

6-well or 12-well plates

-

Pipette tips (e.g., p200) for creating the "wound"

Procedure:

-

Cell Seeding: Seed cells in a plate and grow them to a confluent monolayer.

-

Wound Creation: Create a scratch (wound) in the monolayer using a sterile pipette tip.

-

Treatment: Wash the cells to remove debris and add fresh media containing the SIRT1 inhibitor or vehicle.

-

Image Acquisition: Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24 hours).

-

Analysis: Measure the wound area at each time point to quantify cell migration.[8][25]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating the cellular effects of a SIRT1 inhibitor.

Caption: A logical workflow for investigating a SIRT1 inhibitor.

Conclusion

The inhibition of SIRT1 presents a multifaceted approach to modulating cellular function, with significant therapeutic potential. Understanding the specific cellular targets and the downstream consequences of their altered acetylation state is paramount for the rational design and application of SIRT1 inhibitors in research and drug development. The data, protocols, and visual aids provided in this guide offer a foundational resource for professionals in the field to explore the intricate role of SIRT1 and its inhibitors in cellular biology and disease.

References

- 1. SIRT1: Regulator of p53 Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SIRT1 and p53, effect on cancer, senescence and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of SIRT1 Catalytic Activity Increases p53 Acetylation but Does Not Alter Cell Survival following DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of Sirtuin-1 hyperacetylates p53 and abrogates SIRT1-p53 interaction in Cr(VI)-Induced Apoptosis in the ovary - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sirt1 inhibitor, Sirtinol, induces senescence-like growth arrest with attenuated Ras-MAPK signaling in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Sirt1 and cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. selleckchem.com [selleckchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. mdpi.com [mdpi.com]

- 14. selleckchem.com [selleckchem.com]

- 15. selleckchem.com [selleckchem.com]

- 16. ashpublications.org [ashpublications.org]

- 17. researchgate.net [researchgate.net]

- 18. scbt.com [scbt.com]

- 19. researchgate.net [researchgate.net]

- 20. Sirtuin activators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Inhibition of SIRT1 deacetylase and p53 activation uncouples the anti-inflammatory and chemopreventive actions of NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. broadpharm.com [broadpharm.com]

- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

A Technical Guide to Sirtuin-1 Inhibition and its Role in Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sirtuin-1 (SIRT1), an NAD⁺-dependent class III histone deacetylase, is a critical regulator of cellular homeostasis, influencing processes ranging from metabolism and stress resistance to cell survival and apoptosis. Its role in cancer biology is particularly complex, acting as both a tumor promoter and suppressor depending on the cellular context. Consequently, SIRT1 has emerged as a promising therapeutic target. This technical guide provides an in-depth examination of the mechanisms by which SIRT1 inhibitors, with a focus on the selective inhibitor EX-527, induce apoptosis. We will explore the core signaling pathways involved, present quantitative data from key studies, detail relevant experimental protocols, and provide visual representations of the molecular interactions and workflows.

Introduction: Sirtuin-1, The Double-Edged Sword in Cell Fate

SIRT1 is the most extensively studied mammalian sirtuin. It modulates the function of numerous proteins through the removal of acetyl groups from lysine residues. Its substrates include histone proteins, leading to epigenetic regulation of gene expression, and a wide array of non-histone proteins such as transcription factors, DNA repair enzymes, and metabolic regulators.[1][2]

The involvement of SIRT1 in apoptosis is multifaceted. On one hand, SIRT1 can promote cell survival by deacetylating and inactivating pro-apoptotic factors like the tumor suppressor p53 and Forkhead box O (FOXO) proteins.[1][3] This function can contribute to tumorigenesis by allowing damaged cells to evade programmed cell death.[4] On the other hand, SIRT1 can augment apoptosis by inhibiting pro-survival pathways, such as the one mediated by Nuclear Factor-kappa B (NF-κB).[1][5] This dual functionality makes the targeted inhibition of SIRT1 a compelling strategy in cancer therapy, aiming to tip the balance in favor of apoptosis in malignant cells.

Core Signaling Pathways Modulated by SIRT1 Inhibition

The primary mechanism by which SIRT1 inhibitors induce apoptosis is through the hyperacetylation of key substrate proteins, altering their activity and downstream signaling. The most critical pathways implicated are the p53, FOXO, and NF-κB pathways.

The SIRT1-p53 Axis: Unleashing the Guardian of the Genome

The tumor suppressor protein p53 is a central player in preventing cancer formation, and its activation can lead to cell cycle arrest, senescence, or apoptosis.[6][7] SIRT1 directly interacts with and deacetylates p53, primarily at lysine 382 (in humans), thereby inhibiting its transcriptional activity and suppressing apoptosis.[1][3][7]

Inhibition of SIRT1 disrupts this negative regulation, leading to:

-

p53 Hyperacetylation: SIRT1 inhibitors like EX-527 prevent the deacetylation of p53, causing it to become hyperacetylated.[8][9] This acetylation stabilizes p53 and enhances its DNA-binding and transactivation capabilities.[10]

-

Activation of Pro-Apoptotic Genes: Activated p53 upregulates the expression of target genes that drive the intrinsic apoptotic pathway. This includes members of the Bcl-2 family, such as the pro-apoptotic proteins Bax and PUMA.[7][9]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): An increased Bax/Bcl-2 ratio leads to MOMP, cytochrome c release from the mitochondria into the cytoplasm, and subsequent activation of the caspase cascade.[11]

-

Execution of Apoptosis: The cascade culminates in the activation of executioner caspases, such as caspase-3, which cleave essential cellular substrates, leading to the characteristic morphological changes of apoptosis.[8][9]

The SIRT1-FOXO Pathway

Forkhead box O (FOXO) transcription factors (e.g., FOXO1, FOXO3a) are involved in diverse cellular processes, including stress resistance, cell cycle arrest, and apoptosis.[1] Similar to p53, FOXO proteins are deacetylation targets of SIRT1.[12] The interplay is complex:

-

Pro-Survival Role: Deacetylation of FOXO proteins by SIRT1 can activate their transcriptional activity, leading to the expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase, which protect the cell from oxidative stress-induced apoptosis.[13][14][15]

-

Pro-Apoptotic Role: Conversely, FOXO proteins can also induce apoptosis by upregulating the expression of pro-apoptotic genes like Bim and Fas ligand (FasL).[14]

Inhibition of SIRT1 can therefore have dual effects. By preventing FOXO deacetylation, it may reduce the expression of protective antioxidant enzymes, making cells more vulnerable to oxidative stress.[14] Furthermore, SIRT1-mediated deacetylation of FOXO3a can facilitate its ubiquitination and degradation; thus, SIRT1 inhibition can lead to FOXO3a stabilization and potentially enhance its pro-apoptotic functions.[1][16]

The SIRT1-NF-κB Pathway

The transcription factor NF-κB (Nuclear Factor-kappa B) is a master regulator of inflammation and is typically associated with promoting cell survival by upregulating anti-apoptotic genes.[5] SIRT1 can physically interact with and deacetylate the RelA/p65 subunit of NF-κB at lysine 310, thereby inhibiting its transcriptional activity.[1][5]

This interaction implies that SIRT1 activity can, in certain contexts, be pro-apoptotic. For instance, by inhibiting the pro-survival functions of NF-κB, SIRT1 can sensitize cells to apoptosis induced by stimuli like Tumor Necrosis Factor-alpha (TNFα).[5] Therefore, the effect of a SIRT1 inhibitor on this pathway is highly context-dependent and may not be a primary mechanism for inducing apoptosis in all cell types. It could, however, play a role in sensitizing cancer cells to other pro-apoptotic agents.[17]

Quantitative Data Presentation

The efficacy of SIRT1 inhibitors can be quantified through various metrics, including inhibitory concentrations and the magnitude of induced apoptosis. The following tables summarize key data for EX-527, a potent and selective SIRT1 inhibitor.

Table 1: Inhibitory Potency of EX-527

| Target Enzyme | IC₅₀ Value | Reference |

|---|---|---|

| SIRT1 | 38 nM | [18] |

| SIRT2 | 19.6 µM | [18] |

| SIRT3 | 48.7 µM | [18] |

IC₅₀ (Half-maximal inhibitory concentration) indicates the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The data demonstrates high selectivity of EX-527 for SIRT1 over other sirtuins.

Table 2: Effect of EX-527 on Apoptosis in Cancer Cell Lines

| Cell Line | EX-527 Concentration | Effect | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 25.30 µM | 98.3% of cells induced into apoptosis. | [19][20] |

| U87MG & LN-299 (Glioma) | Not specified | Increased number of apoptotic cells (Annexin V positive). | [9] |

| MT-4 (T-cell Leukemia) | 20 µM (pre-treatment) | Sensitized cells to rhFasL-induced apoptosis. | [21] |

| Patient-derived Glioma Cells | Not specified | Exhibited antitumor effects and induced apoptosis. |[9] |

Table 3: Molecular Effects of EX-527 Treatment in Glioma Cells

| Protein | Change upon EX-527 Treatment | Pathway/Function | Reference |

|---|---|---|---|

| Cleaved Caspase-3 | Increased | Apoptosis Execution | [9] |

| Bax | Increased | Pro-apoptotic | [9] |

| Bcl-2 | Decreased | Anti-apoptotic | [9] |

| p53 | Upregulated | Tumor Suppressor | [9] |

| Acetyl-p53 | Upregulated | Activated Tumor Suppressor | [9] |

These changes collectively indicate a shift in the cellular balance towards apoptosis through the activation of the p53 pathway and the intrinsic mitochondrial pathway.

Experimental Protocols

Reproducible and rigorous experimental design is paramount in studying the effects of SIRT1 inhibitors. Below are detailed methodologies for key assays.

Cell Culture and Treatment

-

Cell Lines: Human cancer cell lines such as MCF-7 (breast adenocarcinoma), U87MG (glioblastoma), and Jurkat (T-cell leukemia) are commonly used.

-

Culture Medium: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Inhibitor Treatment: EX-527 (Selisistat) is dissolved in DMSO to create a stock solution. On the day of the experiment, the stock is diluted in culture medium to the desired final concentrations (e.g., 10 µM - 50 µM). Cells are treated for specified time periods (e.g., 24, 48, or 72 hours). A vehicle control (DMSO) group must always be included.

Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining

This is the gold standard for quantifying apoptosis by flow cytometry.

-

Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold PBS.

-

Staining: Cells are resuspended in 1X Annexin V Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's protocol.

-

Incubation: The cell suspension is incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Samples are analyzed on a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blotting for Protein Expression Analysis

This technique is used to measure changes in the levels of specific proteins.

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by size on a polyacrylamide gel.

-

Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-SIRT1, anti-p53, anti-acetyl-p53 (Lys382), anti-cleaved-caspase-3, anti-Bax, anti-Bcl-2, and a loading control like anti-β-actin).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software.

Conclusion

The inhibition of SIRT1, particularly with selective small molecules like EX-527, represents a viable and potent strategy for inducing apoptosis in various cancer types. The primary mechanism involves the derepression of the p53 tumor suppressor pathway, leading to the activation of the intrinsic mitochondrial apoptotic cascade. Concurrently, modulation of the FOXO and NF-κB pathways may further contribute to cell death or sensitize cells to other therapeutic agents. The data clearly indicates that at micromolar concentrations, SIRT1 inhibitors can effectively trigger programmed cell death in cancer cells. For drug development professionals, these pathways offer a rich landscape of targets and biomarkers for creating novel anticancer therapies. For researchers, the complex, context-dependent roles of SIRT1 continue to provide fertile ground for investigation, promising deeper insights into the fundamental processes that govern cell fate.

References

- 1. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of different SIRT1-mediated signaling pathways in toxic injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. SIRT1 as a masterful reciprocal regulator of molecular mechanisms and signaling pathways involved in tumor growth and expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. embopress.org [embopress.org]

- 6. Role of Sirtuin1-p53 regulatory axis in aging, cancer and cellular reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SIRT1: Regulator of p53 Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of Sirtuin-1 hyperacetylates p53 and abrogates SIRT1-p53 interaction in Cr(VI)-Induced Apoptosis in the ovary - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EX527, a Sirt-1 inhibitor, induces apoptosis in glioma via activating the p53 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. ahajournals.org [ahajournals.org]

- 14. Regulation of FOXOs and p53 by SIRT1 Modulators under Oxidative Stress | PLOS One [journals.plos.org]

- 15. mdpi.com [mdpi.com]

- 16. SIRT1 Protects Against Oxidative Stress-Induced Endothelial Progenitor Cells Apoptosis by Inhibiting FOXO3a via FOXO3a Ubiquitination and Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. d-nb.info [d-nb.info]

- 18. selleckchem.com [selleckchem.com]

- 19. researchgate.net [researchgate.net]

- 20. ajms.iq [ajms.iq]

- 21. tandfonline.com [tandfonline.com]

The Fulcrum of Cellular Energy: An In-Depth Technical Guide to the Impact of SIRT1 Inhibition on Mitochondrial Function

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Sirtuin 1 (SIRT1), an NAD⁺-dependent protein deacetylase, is a pivotal regulator of cellular metabolism and stress responses. It sits at the nexus of signaling pathways that govern mitochondrial homeostasis, including biogenesis, dynamics, and quality control. Consequently, the inhibition of SIRT1 has profound and multifaceted effects on mitochondrial function. This technical guide provides a comprehensive analysis of the molecular consequences of SIRT1 inhibition, detailing its impact on key mitochondrial processes. We synthesize quantitative data from seminal studies, outline detailed experimental protocols for assessing mitochondrial health post-inhibition, and provide visual diagrams of the core signaling pathways. This document serves as a critical resource for professionals investigating metabolic diseases, neurodegeneration, aging, and oncology, where the modulation of SIRT1 activity is a key therapeutic strategy.

The Foundational Role of SIRT1 in Mitochondrial Homeostasis

SIRT1 is predominantly a nuclear protein that acts as a metabolic sensor, linking cellular energy status (via NAD⁺ levels) to the regulation of adaptive transcriptional programs.[1][2] Its influence extends to the mitochondria through the deacetylation of a host of transcription factors and coactivators, thereby orchestrating a comprehensive program to maintain mitochondrial quality and function.

Mitochondrial Biogenesis: The SIRT1-PGC-1α Axis

The most well-characterized role of SIRT1 in mitochondrial health is its regulation of Peroxisome proliferator-activated receptor-gamma coactivator-1α (PGC-1α), the master regulator of mitochondrial biogenesis.[1][3]

-

Mechanism of Action: SIRT1 directly deacetylates PGC-1α, a post-translational modification that enhances its transcriptional coactivator activity.[1] Activated PGC-1α then docks on and coactivates nuclear respiratory factors (NRF1 and NRF2) and other transcription factors.

-

Downstream Effects: This cascade leads to the increased expression of mitochondrial transcription factor A (TFAM), which is essential for the replication and transcription of mitochondrial DNA (mtDNA), as well as the expression of nuclear-encoded mitochondrial proteins.[4][5] The net result is the synthesis of new, functional mitochondria.

While central to our understanding, the absolute requirement of SIRT1 for PGC-1α deacetylation and mitochondrial biogenesis, particularly in response to physiological stimuli like exercise, has been a subject of debate, suggesting context-dependent mechanisms.[3][6][7]

Mitochondrial Dynamics: Regulating Fission and Fusion

Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain their health, distribute mtDNA, and respond to metabolic demands. SIRT1 plays a crucial role in maintaining this delicate balance.[[“]][[“]]

-

Fusion: SIRT1 can promote the expression of key mitochondrial fusion proteins, such as Mitofusin-1 (MFN1) and Mitofusin-2 (MFN2), which are critical for maintaining the integrity and morphology of the mitochondrial network.[[“]]

-

Fission: Conversely, SIRT1 can suppress excessive mitochondrial fission. It has been shown to regulate the fission machinery, including Dynamin-related protein 1 (DRP1) and its mitochondrial anchors like Fission 1 protein (FIS1).[10] By preventing unchecked fission, SIRT1 helps avoid the accumulation of fragmented, dysfunctional mitochondria.

Mitochondrial Quality Control: The Role in Mitophagy

Mitophagy is a specialized form of autophagy dedicated to the selective removal of damaged or superfluous mitochondria. This process is critical for preventing the accumulation of dysfunctional organelles that can leak reactive oxygen species (ROS) and trigger apoptosis. SIRT1 is a positive regulator of this essential quality control pathway.[11][12]

-

FOXO-Mediated Mitophagy: SIRT1 deacetylates and activates Forkhead box O (FOXO) transcription factors, particularly FOXO1 and FOXO3.[11][13] Activated FOXOs drive the transcription of genes involved in autophagy and mitophagy, such as PINK1 and Parkin, which are central to labeling damaged mitochondria for degradation.[13][14]

-

Direct Regulation of Autophagy Machinery: Some studies suggest SIRT1 can also directly deacetylate core autophagy proteins like Atg5 and Atg7, further promoting the autophagic process.[1][15]

The Cascade of Dysfunction: Consequences of SIRT1 Inhibition

Pharmacological or genetic inhibition of SIRT1 disrupts these carefully orchestrated processes, leading to a cascade of events that culminate in severe mitochondrial dysfunction and cellular stress.

Impaired Biogenesis and Bioenergetic Collapse

Inhibiting SIRT1 prevents the deacetylation and activation of PGC-1α. This leads to a direct suppression of the mitochondrial biogenesis program.

-

Reduced Mitochondrial Mass: Cells treated with SIRT1 inhibitors exhibit a decrease in mtDNA content and reduced expression of TFAM and other mitochondrial proteins.[16]

-

Decreased ATP Production: The reduction in functional mitochondrial mass directly impairs the cell's capacity for oxidative phosphorylation, leading to a significant drop in cellular ATP levels.[16][17]

Dysregulated Dynamics and Mitochondrial Fragmentation

SIRT1 inhibition shifts the dynamic balance towards fission, resulting in a fragmented mitochondrial network.

-

Altered Protein Expression: Studies show that SIRT1 inhibition can reduce the expression of fusion proteins (MFN1/2) while increasing levels of fission proteins (DRP1, FIS1).[10][18]

-

Morphological Changes: This molecular shift manifests as a visible change in mitochondrial morphology, from a fused, tubular network to a collection of small, punctate, and often dysfunctional mitochondria.[19]

Failed Quality Control and Accumulation of Damaged Mitochondria

Perhaps one of the most critical consequences of SIRT1 inhibition is the crippling of mitophagy.

-

Inhibition of Mitophagic Flux: By preventing the activation of FOXO- and PGC-1α-dependent mitophagy pathways, SIRT1 inhibitors cause damaged mitochondria to accumulate within the cell.[13][20]

-

Increased Oxidative Stress: These dysfunctional mitochondria are major sources of ROS. Their accumulation leads to a vicious cycle of increased oxidative stress, which in turn damages more mitochondria, lipids, proteins, and DNA.[18][21]

Mitochondrial Calcium Overload and Permeability Transition

Recent evidence has uncovered a non-canonical role for SIRT1 in regulating mitochondrial calcium homeostasis.

-

MCU Hyperacetylation: SIRT1 inhibition leads to the hyperacetylation of the mitochondrial calcium uniporter (MCU) at lysine 332.[18]

-

Calcium Influx: This modification increases MCU activity, resulting in excessive Ca²⁺ influx and mitochondrial calcium overload.[18]

-

MMP Depolarization: The calcium overload, combined with high ROS levels, triggers the opening of the mitochondrial permeability transition pore (mPTP), leading to the collapse of the mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors.[17][18]

Signaling Pathways and Experimental Workflows

Visualizing the Molecular Pathways

The following diagrams, rendered in DOT language, illustrate the key signaling pathways governed by SIRT1 and the consequences of its inhibition.

References

- 1. Mitochondrial Metabolism, Sirtuins, and Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Sirtuin 1 (SIRT1) Deacetylase Activity Is Not Required for Mitochondrial Biogenesis or Peroxisome Proliferator-activated Receptor-γ Coactivator-1α (PGC-1α) Deacetylation following Endurance Exercise - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. Sirt1 and the Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. profiles.wustl.edu [profiles.wustl.edu]

- 8. consensus.app [consensus.app]

- 9. consensus.app [consensus.app]

- 10. SIRT1 regulates mitochondrial fission to alleviate high altitude hypoxia inducedcardiac dysfunction in rats via the PGC-1α-DRP1/FIS1/MFF pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Sirtuins in mitophagy: key gatekeepers of mitochondrial quality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Regulation of Mitophagy by Sirtuin Family Proteins: A Vital Role in Aging and Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. SIRT1 positively regulates autophagy and mitochondria function in embryonic stem cells under oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 16. SIRT1 is required for mitochondrial biogenesis reprogramming in hypoxic human pulmonary arteriolar smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cardioprotective role of SIRT1 activation on mitochondrial function in insulin-resistant H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition of nuclear deacetylase Sirtuin-1 induces mitochondrial acetylation and calcium overload leading to cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Concerted Action of AMPK and Sirtuin-1 Induces Mitochondrial Fragmentation Upon Inhibition of Ca2+ Transfer to Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 20. SIRT1/PGC-1 pathway activation triggers autophagy/mitophagy and attenuates oxidative damage in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Frontiers | Sirtuin Control of Mitochondrial Dysfunction, Oxidative Stress, and Inflammation in Chagas Disease Models [frontiersin.org]

Methodological & Application

Determining the Effective Concentration of a Sirtuin-1 (SIRT1) Inhibitor

Application Notes and Protocols for Researchers

This document provides a comprehensive guide for determining the effective concentration of a Sirtuin-1 (SIRT1) inhibitor. The protocols outlined here are designed for researchers, scientists, and drug development professionals. The example inhibitor used throughout these notes is EX-527 (also known as Selisistat), a potent and selective SIRT1 inhibitor.[1][2] These methods can be adapted for other specific SIRT1 inhibitors.

Introduction to SIRT1

Sirtuin-1 (SIRT1) is a crucial enzyme that belongs to the class III histone deacetylases (HDACs), which are dependent on nicotinamide adenine dinucleotide (NAD+) for their activity.[3][4] SIRT1 plays a vital role in a multitude of cellular processes by deacetylating various protein substrates, including histones and transcription factors like p53 and NF-κB.[5][6][7] Through its deacetylase activity, SIRT1 is involved in regulating gene silencing, cell cycle, metabolism, DNA repair, and inflammation.[4][7] Given its central role in cellular homeostasis, SIRT1 has emerged as a significant therapeutic target for various diseases, including cancer and metabolic disorders.

The effective concentration of a SIRT1 inhibitor is the concentration range that elicits the desired biological response (i.e., inhibition of SIRT1 activity and its downstream effects) without causing significant cytotoxicity. Determining this concentration is a critical step in preclinical drug development and for the use of inhibitors as tools in basic research.

Section 1: In Vitro Enzymatic Assay for IC50 Determination

The first step is to determine the inhibitor's potency against purified SIRT1 enzyme. The half-maximal inhibitory concentration (IC50) is a quantitative measure of this potency. A common method is a two-step fluorometric assay.[8][9][10]

Protocol 1: Fluorometric SIRT1 Enzymatic Assay

This protocol is based on the principle that SIRT1 deacetylates an acetylated peptide substrate. A developer solution then cleaves the deacetylated peptide, releasing a fluorescent group. The fluorescence intensity is directly proportional to the SIRT1 activity.

Materials:

-

Recombinant human SIRT1 enzyme

-

Fluorogenic SIRT1 peptide substrate (e.g., based on p53 sequence)[10]

-

NAD+ solution

-

SIRT1 Assay Buffer

-

Developer solution

-

SIRT1 inhibitor (e.g., EX-527)

-

Control inhibitor (e.g., Nicotinamide)

-

96-well black, flat-bottom plates

-

Fluorescence plate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the SIRT1 inhibitor (e.g., EX-527) in SIRT1 Assay Buffer. A typical concentration range to test for EX-527 would be from 1 nM to 100 µM.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

SIRT1 Assay Buffer

-

Diluted SIRT1 inhibitor or vehicle control (e.g., DMSO)

-

Recombinant SIRT1 enzyme

-

Include wells for a "no enzyme" control and a "no inhibitor" (positive) control.

-

-

Initiate Reaction: Add a solution containing both the SIRT1 peptide substrate and NAD+ to each well to start the reaction.

-

Incubation: Cover the plate and incubate at 37°C for 30-45 minutes.[8][10]

-

Develop Signal: Add the developer solution to each well. This stops the enzymatic reaction and initiates the generation of the fluorescent signal.

-

Second Incubation: Cover the plate and incubate at room temperature for 30 minutes, protected from light.[10]

-

Measurement: Read the fluorescence using a plate reader.

-

Data Analysis:

-

Subtract the background fluorescence (from "no enzyme" wells).

-

Normalize the data to the "no inhibitor" control (representing 100% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to calculate the IC50 value.

-

Data Presentation: In Vitro Potency

The results of the enzymatic assay should be summarized in a table.

| Inhibitor | Target | Assay Type | IC50 Value | Selectivity |

| EX-527 | SIRT1 | Fluorometric | 38 nM[1][2] | >200-fold vs. SIRT2/SIRT3[1][2] |

| Nicotinamide | Sirtuins | Fluorometric | ~50 µM | Broad Spectrum |

Section 2: Cell-Based Assays for Effective Concentration and Cytotoxicity

After determining the in vitro IC50, the next step is to assess the inhibitor's activity in a cellular context. This involves measuring its ability to engage its target (target engagement) and its effect on cell viability (cytotoxicity).

Protocol 2: Western Blot for Acetylated-p53 (Target Engagement)

SIRT1 deacetylates the tumor suppressor protein p53 at lysine 382 (K382). Inhibiting SIRT1 should therefore lead to an increase in acetylated p53 (Ac-p53).[2] This can be detected by Western blotting and serves as a direct biomarker of SIRT1 inhibition in cells.[11][12][13]

Materials:

-

Cell line of interest (e.g., MCF-7, U-2 OS)[2]

-

Cell culture medium and supplements

-

SIRT1 inhibitor (EX-527)

-

DNA damaging agent (e.g., Etoposide or Doxorubicin) to induce p53

-

Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (Nicotinamide, Sodium Butyrate)

-

BCA Protein Assay Kit

-

SDS-PAGE gels, buffers, and electrophoresis equipment

-

PVDF membrane and transfer system

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetyl-p53 (Lys382), anti-total-p53, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with a range of concentrations of the SIRT1 inhibitor (e.g., 0.1 µM to 25 µM for EX-527) for 2-4 hours.

-

Co-treat with a DNA damaging agent for the final hours, if necessary, to stabilize and induce p53 expression.

-

-

Cell Lysis: Wash cells with cold PBS and lyse them with lysis buffer containing inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blot:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

-

Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (anti-Ac-p53 and anti-total-p53) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again, apply ECL substrate, and visualize the bands using an imaging system.

-

Strip and re-probe the membrane for a loading control like β-actin.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of Ac-p53 to total p53 for each concentration. The lowest concentration that shows a significant increase in this ratio is the minimum effective concentration for target engagement.

Protocol 3: MTT Assay for Cell Viability and Cytotoxicity

It is crucial to ensure that the observed effects are due to specific SIRT1 inhibition and not general toxicity. The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[14][15]

Materials:

-

Cell line of interest

-

Cell culture medium

-

SIRT1 inhibitor (EX-527)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[16]

-

96-well clear, flat-bottom plates

-

Absorbance plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[14][16]

-

Treatment: Treat the cells with a wide range of concentrations of the SIRT1 inhibitor for a relevant duration (e.g., 24, 48, or 72 hours).[16] Include untreated control wells.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[14][17] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[14][15]

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[14][16]

-

Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm.[14]

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

-

Plot the percent viability versus the logarithm of the inhibitor concentration.

-

Determine the CC50 (half-maximal cytotoxic concentration).

-

Data Presentation: Cellular Activity

Summarize the data from cell-based assays in a table to establish the therapeutic window.

| Parameter | Description | Experimental Value (Example) |

| EC50 (Target Engagement) | Concentration for 50% maximal effect (e.g., p53 acetylation) | ~1-5 µM |

| CC50 (Cytotoxicity) | Concentration for 50% reduction in cell viability | >50 µM |

| Therapeutic Window | The concentration range between the minimal effective dose and the onset of toxicity | 1 µM to 25 µM |

Visualizations: Pathways and Workflows

SIRT1 Signaling Pathway

The diagram below illustrates the basic mechanism of SIRT1 action and its inhibition. SIRT1 deacetylates substrate proteins, such as p53, in an NAD+-dependent manner. A SIRT1 inhibitor blocks this activity, leading to the accumulation of acetylated substrates.

References

- 1. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Detection of Post-translationally Modified p53 by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Detection of Post-translationally Modified p53 by Western Blotting | Springer Nature Experiments [experiments.springernature.com]

- 13. pubcompare.ai [pubcompare.ai]

- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. MTT (Assay protocol [protocols.io]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes: The Use of SIRT1 Inhibitors in Cancer Cell Line Research

Introduction

Sirtuin 1 (SIRT1) is a highly conserved NAD+-dependent deacetylase that plays a crucial role in regulating a wide array of cellular processes, including gene expression, DNA damage repair, cell cycle progression, apoptosis, and metabolism[1][2]. By deacetylating both histone and non-histone protein substrates, SIRT1 is deeply implicated in carcinogenesis. Its role, however, is complex and often contradictory, acting as either a tumor promoter or a tumor suppressor depending on the specific cancer type and cellular context[2][3].

In many cancers, such as acute myeloid leukemia, prostate cancer, and colon cancer, SIRT1 is overexpressed and functions as an oncogene[4]. It promotes cell survival and proliferation by deacetylating and inactivating key tumor suppressors like p53 and the Forkhead box O (FOXO) family of transcription factors[4][5]. By inhibiting p53-mediated apoptosis and cell cycle arrest, SIRT1 allows cancer cells to survive DNA damage and continue proliferating[3][6]. Conversely, in some contexts, SIRT1 can act as a tumor suppressor by deacetylating and inactivating oncogenic factors like β-catenin and NF-κB[1][4].

This dual functionality makes SIRT1 a compelling therapeutic target. The application of SIRT1 inhibitors in cancer cell lines is a critical area of research aimed at elucidating its precise role in different malignancies and evaluating its potential as a therapeutic strategy. Inhibition of SIRT1 is expected to increase the acetylation of its target proteins, thereby restoring the function of tumor suppressors and inducing cell cycle arrest or apoptosis in cancer cells[3][5].

Key Signaling Pathways Modulated by SIRT1 Inhibitors

-

The SIRT1-p53 Axis: SIRT1 directly deacetylates p53 at lysine 382, inhibiting its transcriptional activity and preventing apoptosis and cell cycle arrest in response to cellular stress[3][5]. The use of SIRT1 inhibitors blocks this deacetylation, leading to hyperacetylated and activated p53, which in turn can trigger apoptosis[6][7].

-

The NF-κB Pathway: SIRT1 can deacetylate the RelA/p65 subunit of NF-κB at lysine 310, which suppresses its transcriptional activity and promotes apoptosis[1][3]. Inhibition of SIRT1 can therefore modulate NF-κB signaling, although the outcome can be context-dependent.

-

The FOXO Pathway: SIRT1 regulates the activity of FOXO transcription factors, which are involved in cell cycle control and apoptosis[5]. SIRT1-mediated deacetylation can inhibit FOXO3a-induced cell death while promoting cell cycle arrest[2][3]. Therefore, SIRT1 inhibitors can potentially restore the pro-apoptotic functions of FOXO proteins.

-

The Wnt/β-catenin Pathway: In certain cancers, like colon cancer, SIRT1 can act as a tumor suppressor by deacetylating β-catenin, which suppresses its transcriptional activity and promotes its cytoplasmic retention[1][4].

Applications in Cancer Research

-

Induction of Apoptosis and Senescence: SIRT1 inhibitors are widely used to study their ability to induce programmed cell death (apoptosis) or a state of permanent cell cycle arrest (senescence) in various cancer cell lines[6][8].

-

Sensitization to Chemotherapy: By reactivating p53 and other pro-apoptotic pathways, SIRT1 inhibitors can potentially sensitize cancer cells to conventional chemotherapeutic agents and radiation[9][10].

-

Investigation of Drug Resistance: SIRT1 is implicated in the development of drug resistance. Inhibitors are used to explore the mechanisms of resistance and to test strategies for overcoming it[9].

-

Elucidation of Signaling Pathways: These small molecules are invaluable tools for dissecting the complex role of SIRT1 in different signaling networks and cancer types.

Quantitative Data: Inhibitory Concentrations (IC50) of SIRT1 Inhibitors

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for SIRT1 inhibitors can vary significantly depending on the specific compound, the cancer cell line being tested, and the duration of the assay[11].

| Inhibitor | Cancer Cell Line | Cancer Type | IC50 Value (µM) | Citation |

| JGB1741 | MDA-MB-231 | Breast Cancer | 0.5 | [7][12] |

| K562 | Leukemia | 1 | [7][12] | |

| HepG2 | Liver Cancer | 10 | [7][12] | |

| Cambinol | Various | (In vitro enzyme assay) | 56 (for SIRT1), 59 (for SIRT2) | [8] |

| RPMI8226 | Multiple Myeloma | ~80 (used for apoptosis induction) | [13] | |

| U266 | Multiple Myeloma | ~80 (used for apoptosis induction) | [13] | |

| EX-527 | PANC-1 | Pancreatic Cancer | (Reduces proliferation) | |

| AT29, COV434, KGN | Granulosa Cell Tumor | 20 - 50 (used to reduce cell growth) | ||

| Sirtinol | Various | (In vitro enzyme assay) | 131 (for SIRT1), 38 (for SIRT2) | [14] |

| Tenovin-6 | Various | (Inhibits SIRT1/SIRT2) | (Effective in inducing p53 activation) | [9] |

Key Experimental Protocols

Protocol 1: Cell Viability Assay (CCK-8/MTT)

This protocol is used to assess the effect of a SIRT1 inhibitor on cancer cell proliferation and viability.

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

SIRT1 inhibitor (e.g., Cambinol, EX-527)

-

Vehicle control (e.g., DMSO)

-

96-well cell culture plates

-

Cell Counting Kit-8 (CCK-8) or MTT reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of the SIRT1 inhibitor in complete medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium or vehicle control to the respective wells.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

-

CCK-8/MTT Addition:

-

For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours[13].

-

For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Then, remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

-

Measurement: Measure the absorbance (optical density) at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader[13].

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the drug concentration to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis after treatment with a SIRT1 inhibitor.

Materials:

-

6-well cell culture plates

-

SIRT1 inhibitor and vehicle control

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow until they reach ~70% confluency. Treat the cells with the desired concentration of the SIRT1 inhibitor (e.g., the IC50 concentration) and vehicle control for 24-48 hours[13].

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension at 1,500 rpm for 5 minutes and discard the supernatant.

-

Cell Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

Protocol 3: Western Blot Analysis for Protein Expression

This protocol is used to detect changes in the expression and acetylation levels of proteins in the SIRT1 signaling pathway (e.g., p53, acetylated-p53).

Materials:

-

Treated and untreated cell pellets

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-SIRT1, anti-p53, anti-acetyl-p53 (Lys382), anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each sample using the BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 7. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control to ensure equal protein loading.

Visualizations: Pathways and Workflows

Caption: SIRT1-p53 signaling pathway and the effect of SIRT1 inhibitors.

Caption: Regulation of the NF-κB pathway by SIRT1 and its inhibitors.

Caption: General experimental workflow for testing SIRT1 inhibitors.

References

- 1. SIRT1 as a masterful reciprocal regulator of molecular mechanisms and signaling pathways involved in tumor growth and expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Roles of SIRT1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of SIRT1 in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The apoptotic effects of sirtuin1 inhibitor on the MCF-7 and MRC-5 cell lines - PMC [pmc.ncbi.nlm.nih.gov]